N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide
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Overview
Description
N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide is a compound belonging to the quinoxaline family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. This is followed by further functionalization to introduce the methoxy and acetamide groups . The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways. The compound’s ability to penetrate biological membranes and its selective cytotoxicity make it a promising candidate for further development .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one: Known for its antineoplastic activity.
N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: Another quinoxaline derivative with potential therapeutic applications.
Uniqueness
N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy and acetamide groups enhance its solubility and bioavailability, making it more effective in various applications compared to other similar compounds .
Properties
CAS No. |
391235-61-3 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-(8-methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-9(19)17-14-8-16-15-12-5-4-11(20-2)7-10(12)3-6-13(15)18-14/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,19) |
InChI Key |
OXHJDNGDELLNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C2C(=N1)CCC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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